molecular formula C11H21BrO2 B8272821 Ethyl 5-bromo-2,2-diethylvalerate

Ethyl 5-bromo-2,2-diethylvalerate

Cat. No.: B8272821
M. Wt: 265.19 g/mol
InChI Key: PMAZIMLFBCWMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2,2-diethylvalerate (hypothetical structure inferred from nomenclature) is a brominated ester derivative of valeric acid. It features a five-carbon valerate backbone substituted with a bromine atom at position 5 and two ethyl groups at the α-position (2,2-diethyl). This compound is structurally related to intermediates used in pharmaceutical and organic synthesis, particularly in nucleophilic substitution reactions or as alkylating agents.

Properties

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

ethyl 5-bromo-2,2-diethylpentanoate

InChI

InChI=1S/C11H21BrO2/c1-4-11(5-2,8-7-9-12)10(13)14-6-3/h4-9H2,1-3H3

InChI Key

PMAZIMLFBCWMQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCBr)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Substituents Molecular Weight (g/mol) Key Reactivity Features
Ethyl 5-bromo-2,2-diethylvalerate* 5-Br, 2,2-diethyl ~265.1 (estimated) High steric hindrance, slow SN₂
Ethyl 5-bromovalerate 5-Br, linear chain 209.07 Fast azide substitution
Isobutyl 5-chloro-2,2-dimethylvalerate 5-Cl, 2,2-dimethyl ~220.7 (estimated) Lower electrophilicity
Ethyl 2-bromo-3-methylbutyrate 2-Br, 3-methyl 195.05 Branched, flavor applications

*Hypothetical data inferred from analogs.

Notes on Limitations and Contradictions

  • Data Gaps : Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.
  • Structural Ambiguity: The exact configuration (e.g., branching, stereochemistry) of the target compound cannot be confirmed without additional sources.

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